molecular formula C24H25N3O4 B2391415 N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946321-92-2

N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2391415
CAS No.: 946321-92-2
M. Wt: 419.481
InChI Key: AMQAGDDUSWPIEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic pyridazinone derivative supplied for research purposes. Compounds featuring a pyridazinone core, similar to the one in this molecule, have been investigated for their potential to inhibit protein-protein interactions, such as the binding between PRMT5 and its substrate adaptor proteins . This mechanism represents a distinct approach from catalytic site inhibition and is an area of active exploration in oncology research, particularly for targeting MTAP-deleted cancers . Researchers are exploring these compounds to develop first-in-class inhibitors that selectively target specific protein functions. This product is intended for use in biochemical and cellular assays, target validation studies, and early-stage drug discovery research. It is provided as a high-purity solid and should be stored under appropriate conditions as specified on the Certificate of Analysis. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human use. To complete this description, please consult the supplier or primary literature to confirm the following details: • Mechanism of Action: Is the compound a confirmed PRMT5-PBM inhibitor, or does it have a different primary target? • Specific Research Applications: What are its key in vitro and in vivo applications? • Physicochemical Properties: Include molecular weight, solubility, storage temperature, and appearance. • Citations: Add references to key scientific papers that characterize this exact compound.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-3-31-21-12-8-19(9-13-21)22-14-15-24(30)27(26-22)16-4-5-23(29)25-20-10-6-18(7-11-20)17(2)28/h6-15H,3-5,16H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQAGDDUSWPIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of the acetylphenyl group: This step may involve the acylation of the pyridazinone intermediate using acetyl chloride or acetic anhydride.

    Attachment of the ethoxyphenyl group: This can be done via a nucleophilic substitution reaction, where the ethoxy group is introduced using ethyl iodide or ethyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetylphenyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions could target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

    Substitution: The ethoxy group may be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation products: Carboxylic acids, ketones.

    Reduction products: Dihydropyridazine derivatives.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Possible applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyridazinone derivatives are known to interact with enzymes or receptors, modulating their activity. The acetylphenyl and ethoxyphenyl groups may enhance binding affinity and selectivity towards specific molecular targets, such as kinases or G-protein coupled receptors.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Substituent Analysis

The compound’s structural analogs share the pyridazinone core but differ in substituents and linker groups. Key comparisons include:

Compound Substituents Linker Key Features
N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide 4-acetylphenyl, 4-ethoxyphenyl Butanamide Electron-rich (ethoxy) and electron-deficient (acetyl) groups for balanced polarity.
N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide 4-fluorophenyl (electron-withdrawing), 4-methylphenyl (electron-donating) Butanamide Fluorine enhances metabolic stability; methyl improves lipophilicity .
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide 4-bromophenyl, methylthio-benzyl Acetamide Bromine increases molecular weight; methylthio enhances sulfur-mediated interactions .
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Benzyloxy, benzenesulfonamide Sulfonamide Sulfonamide group improves solubility; benzyloxy may hinder membrane permeability .

Physicochemical and Pharmacological Properties

  • Solubility : The ethoxy group in the target compound may enhance water solubility compared to methylthio (8a) or nitro (5b) substituents .
  • Receptor Interactions : Compounds in were evaluated as formyl peptide receptor (FPR) agonists. While the target compound’s activity is unspecified, its acetyl and ethoxy groups could modulate FPR binding similarly to methylthio or halogenated analogs .

Crystallographic and Spectroscopic Data

  • Analog in : N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine exhibits a planar pyridazine ring, stabilized by hydrogen bonding.
  • NMR Data (5b) : Aromatic protons in 5b resonate at δ 8.34–7.38 ppm, comparable to the target compound’s expected shifts for acetyl and ethoxy groups .

Key Research Findings

Substituent Impact : Electron-donating groups (ethoxy, methyl) improve lipophilicity, while electron-withdrawing groups (acetyl, fluoro) enhance metabolic stability and receptor affinity .

Linker Flexibility : Butanamide linkers (target compound) may offer better bioavailability than rigid sulfonamide or acetamide linkers (5a, 8a) .

Synthetic Challenges : Bromophenyl and iodophenyl analogs (8a, 8b) show lower yields due to steric hindrance, suggesting the target compound’s ethoxy group may streamline synthesis .

Biological Activity

N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and potential anticancer properties, as well as its synthesis and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C24H25N3O3
  • Molecular Weight : 403.48 g/mol
  • Structural Features :
    • Acetylphenyl group
    • Butanamide backbone
    • Pyridazinone moiety

The unique combination of these structural elements contributes to the compound's distinct biological activities, such as anti-inflammatory effects and potential anticancer properties .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have demonstrated its ability to suppress the expression of inflammatory cytokines, which play a crucial role in the inflammatory response.

Case Study: Cytokine Inhibition

In vitro studies have shown that compounds similar to this compound significantly inhibit mRNA expression levels of IL-1β and IL-6 in human keratinocyte cells. For instance, when tested at a concentration of 10 μM, several compounds exhibited varying degrees of inhibition on IL-6 mRNA expression, demonstrating their potential in treating inflammatory conditions .

CompoundIL-6 mRNA Expression (Relative to Control)
Compound 5d7.5
Compound 5c4.6
Compound 5f7.2
Compound 5m9.0

These findings suggest that this compound could be effective in managing diseases characterized by excessive inflammation.

Anticancer Potential

Although specific data on the anticancer efficacy of this compound is limited, similar compounds have shown promise in preclinical studies. The structural characteristics of this compound may allow it to interact with molecular targets involved in cancer progression.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors involved in inflammatory pathways. It may act by inhibiting pro-inflammatory signaling cascades, thereby reducing cytokine production .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of the Pyridazinone Core : This involves creating the pyridazinone structure through condensation reactions.
  • Introduction of Functional Groups : The acetylphenyl and ethoxyphenyl groups are introduced through substitution reactions.
  • Formation of the Butanamide Backbone : The final product is obtained by coupling the prepared intermediates under controlled conditions.

These reactions require careful optimization of temperature, pH, and catalyst selection to maximize yield and purity .

Q & A

Q. What are the typical synthetic routes for N-(4-acetylphenyl)-4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide?

The synthesis involves multi-step reactions, starting with the preparation of the pyridazinone core. Key steps include:

  • Coupling reactions : Amide bond formation between the pyridazinone moiety and the butanamide chain using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
  • Functionalization : Introduction of the 4-ethoxyphenyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
  • Purification : Column chromatography with gradients of DCM-MeOH (0%–4%) to isolate intermediates and final products .

Q. How is the structure of this compound characterized in academic research?

Structural elucidation employs:

  • Spectroscopy : 1^1H NMR and 13^13C NMR to confirm proton and carbon environments (e.g., pyridazinone carbonyl at δ ~165 ppm) .
  • IR spectroscopy : Detection of C=O stretches (~1660–1680 cm1^{-1}) for amide and pyridazinone groups .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyridazinone ring) .

Q. What biological targets are associated with this compound?

Preliminary studies suggest activity against:

  • Histone deacetylases (HDACs) : Structural analogs with pyridazinone-amide linkages show class I HDAC inhibition, validated via enzymatic assays .
  • Neurological targets : Anticonvulsant activity observed in analogs with fluorophenyl and ethoxyphenyl substituents, tested in rodent seizure models .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Methodological approaches include:

  • Design of Experiments (DOE) : Systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) to maximize efficiency .
  • Microwave-assisted synthesis : Accelerate coupling steps, reducing side reactions and improving purity .
  • In-line analytics : Use HPLC-MS to monitor reaction progress in real time .

Q. How can contradictory bioactivity data between structural analogs be resolved?

Strategies involve:

  • Comparative binding assays : Test analogs against purified HDAC isoforms to identify selectivity drivers (e.g., substituent effects on 4-ethoxyphenyl) .
  • Computational docking : Map interactions between the pyridazinone core and HDAC active sites using software like AutoDock Vina .
  • Metabolic profiling : Compare stability in liver microsomes to rule out pharmacokinetic discrepancies .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound?

SAR studies leverage:

  • Molecular docking : Identify critical interactions (e.g., hydrogen bonds between the acetylphenyl group and HDAC residues) .
  • Site-directed mutagenesis : Modify target proteins to validate binding hypotheses .
  • Analog synthesis : Systematic replacement of substituents (e.g., ethoxy vs. methoxy groups) to assess pharmacological effects .

Q. How can researchers assess the pharmacokinetic properties of this compound?

Key methodologies include:

  • In vitro ADMET assays :
  • Solubility : Shake-flask method in PBS (pH 7.4) .
  • Metabolic stability : Incubation with human liver microsomes and LC-MS quantification of parent compound .
    • Plasma protein binding : Equilibrium dialysis to measure free fraction .
    • Caco-2 permeability : Predict intestinal absorption using monolayer models .

Notes

  • Advanced questions emphasize experimental design and data interpretation, aligning with academic research rigor.
  • Methodological answers integrate techniques from synthesis, computational biology, and pharmacology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.